molecular formula C17H21N5S B2417819 5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole CAS No. 2415634-97-6

5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole

Cat. No. B2417819
CAS RN: 2415634-97-6
M. Wt: 327.45
InChI Key: ITPUBAQAUICOKM-UHFFFAOYSA-N
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Description

The compound “5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole” is a complex organic molecule that contains several functional groups and rings . It includes a benzimidazole ring, which is a type of heterocyclic aromatic organic compound . This ring structure is part of many important biomolecules, including vitamins and DNA .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzimidazole ring, for example, is a fused ring structure that incorporates nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzimidazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the benzimidazole ring could contribute to its stability and reactivity .

Future Directions

The future research directions for this compound could involve exploring its potential uses, based on the properties of its functional groups. For example, benzimidazole derivatives are known to have a wide range of biological activities, so this compound could potentially be explored for similar uses .

properties

IUPAC Name

5-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c1-11-18-16(23-20-11)21-9-12(10-21)22-14-8-6-5-7-13(14)19-15(22)17(2,3)4/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPUBAQAUICOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole

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